IC-87114

描述

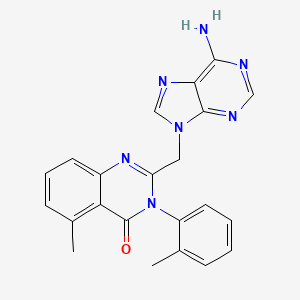

structure in first source

属性

IUPAC Name |

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWHRHGTIBRNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190617 | |

| Record name | IC-87114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371242-69-2 | |

| Record name | IC 87114 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371242-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IC-87114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371242692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IC-87114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IC-87114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC746B1KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of IC-87114 in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC-87114 is a potent and highly selective small-molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). Given that PI3Kδ is predominantly expressed in hematopoietic cells, including neutrophils, this compound has become an invaluable pharmacological tool for dissecting the specific roles of this isoform in immune cell function. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neutrophils, detailing its effects on key signaling pathways and cellular responses. We consolidate quantitative data, present detailed experimental protocols for key assays, and provide visualizations of the underlying molecular and experimental frameworks to serve as a resource for researchers in immunology and drug development.

Introduction to this compound and PI3Kδ

The class I phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play critical roles in a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The class IA PI3Ks, which include the α, β, and δ isoforms, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110δ isoform is primarily expressed in leukocytes, making it an attractive therapeutic target for inflammatory and autoimmune diseases.[1]

This compound (2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one) was one of the first isoform-selective PI3K inhibitors developed.[2][3] Its high selectivity for PI3Kδ over other class I isoforms (α, β, and γ) allows for the precise investigation of PI3Kδ-dependent functions in neutrophils, distinguishing them from the broader effects observed with pan-PI3K inhibitors like wortmannin and LY294002.[1][4]

Core Mechanism of Action: Inhibition of the PI3Kδ Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit. This action blocks the fundamental function of PI3Kδ: the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]

In neutrophils, this signaling cascade is typically initiated by the activation of G-protein coupled receptors (GPCRs), such as the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, or cytokine receptors like the tumor necrosis factor-alpha (TNFα) receptor.[4][6] The inhibition of PIP3 production by this compound prevents the recruitment and subsequent activation of downstream effectors containing pleckstrin homology (PH) domains, most notably 3-phosphoinositide-dependent protein kinase 1 (PDK1) and Akt (also known as Protein Kinase B).[7][8] The suppression of Akt phosphorylation is a key measurable outcome of this compound activity.[6][7][9]

Quantitative Data: Selectivity and Efficacy

The utility of this compound as a research tool is defined by its selectivity for the δ isoform. The following tables summarize its inhibitory concentrations and effects on various neutrophil functions.

Table 1: this compound Inhibitory Activity Against Class I PI3K Isoforms

| PI3K Isoform | IC50 Value (µM) | Selectivity vs. PI3Kδ | Reference(s) |

| PI3Kδ | 0.5 | - | [2][6][10] |

| PI3Kγ | 29 | 58-fold | [10] |

| PI3Kβ | 75 | >100-fold | [10] |

| PI3Kα | >100 | >100-fold | [10] |

Table 2: Summary of this compound Effects on Neutrophil Functions

| Neutrophil Function | Stimulus | Effect of this compound | Concentration | Reference(s) |

| Chemotaxis | fMLP | Potent Inhibition | 5 µM | [2][5] |

| PIP3 Production | fMLP | Inhibition | 5 µM | [2][5] |

| Superoxide Generation | fMLP, TNFα | Blocked | Not specified | [1][4] |

| Superoxide Generation | FcγR Ligation | No Effect | Not specified | [1][4] |

| Elastase Exocytosis | fMLP, TNFα | Blocked | Not specified | [1][4] |

| Akt Phosphorylation | TNFα | Reduction | Not specified | [7][11] |

| NET Formation | TNFα | Indispensable (Inhibited) | 1 µM | [12] |

| NET Formation | GM-CSF, fMLF | No significant role | 1 µM | [12] |

| Bactericidal Activity | In vitro | No Effect | Not specified | [1][4] |

| Adhesion to Endothelium | TNFα-activated | Reduced | 2 µM | [11] |

Impact on Core Neutrophil Functions

This compound has been instrumental in defining the specific contributions of PI3Kδ to various neutrophil effector functions.

-

Chemotaxis and Polarization: PI3Kδ is essential for neutrophil directional movement towards chemoattractants like fMLP. This compound inhibits this process by preventing the establishment of polarized morphology and the localized accumulation of PIP3 at the leading edge.[2][5] Interestingly, random cell motility and overall F-actin synthesis are not blocked, indicating that PI3Kδ specifically regulates the directional component of migration.[5]

-

Respiratory Burst and Degranulation: The generation of reactive oxygen species (ROS) and the release of proteases from granules are critical for host defense. This compound blocks superoxide generation and elastase exocytosis when induced by soluble inflammatory mediators such as fMLP and TNFα.[4] However, it does not inhibit these responses when triggered by Fcγ receptor (FcγR) ligation (e.g., by immune complexes), suggesting that FcγR signaling pathways can bypass the requirement for PI3Kδ.[1][4]

-

Neutrophil Extracellular Trap (NET) Formation: The role of PI3Kδ in NETosis is stimulus-dependent. Inhibition with this compound demonstrates that PI3Kδ is indispensable for NET formation in response to TNFα.[12] In contrast, NETosis induced by other stimuli like granulocyte-macrophage colony-stimulating factor (GM-CSF) or fMLP does not rely on PI3Kδ, highlighting the complexity of signaling pathways leading to this unique form of cell death.[12]

-

Adhesion and Trafficking: this compound reduces neutrophil accumulation in inflamed tissues.[7][11] This is a dual effect, resulting from both the inhibition of chemoattractant-directed migration and a reduction in the ability of neutrophils to adhere firmly to cytokine-activated vascular endothelium.[7][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of this compound on neutrophils.

Neutrophil Isolation from Human Peripheral Blood

This protocol uses density gradient centrifugation to isolate polymorphonuclear leukocytes (PMNs).

-

Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., Sodium Heparin).[13]

-

Density Gradient: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque or Percoll gradients).[13][14]

-

Centrifugation: Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.

-

Layer Aspiration: After centrifugation, aspirate and discard the upper layers containing plasma and peripheral blood mononuclear cells (PBMCs).

-

Erythrocyte Lysis: The layer containing neutrophils and red blood cells (RBCs) is collected. Resuspend the cell pellet and lyse the RBCs using a hypotonic lysis buffer (e.g., 0.2% NaCl followed by an equal volume of 1.6% NaCl to restore isotonicity) or a commercial lysis buffer.

-

Washing: Wash the remaining neutrophil pellet with a suitable buffer (e.g., PBS or RPMI 1640) by centrifuging at 300 x g for 5-10 minutes.[13]

-

Cell Counting: Resuspend the final pellet in the desired assay buffer and determine cell concentration and viability (e.g., using a hemocytometer and Trypan Blue exclusion).

Chemotaxis Assay (Transwell/Boyden Chamber)

This assay measures the directional migration of neutrophils towards a chemoattractant.[14]

Respiratory Burst Assay (Superoxide Production)

This assay quantifies ROS production, often measured by the reduction of cytochrome c or nitroblue tetrazolium (NBT).[15]

-

Cell Preparation: Isolate neutrophils and resuspend them in a buffer like Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

-

Inhibitor Treatment: Pre-incubate neutrophils with desired concentrations of this compound or vehicle control for 15 minutes at 37°C.[12]

-

Assay Setup: In a 96-well plate, add the treated neutrophils and the detection reagent (e.g., cytochrome c).

-

Stimulation: Add the stimulus (e.g., fMLP, TNFα) to initiate the respiratory burst. Include a negative control (no stimulus) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

Measurement: Measure the change in absorbance over time using a spectrophotometer (e.g., at 550 nm for cytochrome c reduction).

-

Quantification: Calculate the rate of superoxide production and express the data as a percentage of the vehicle-treated control.

Akt Phosphorylation Assay (Western Blot)

This method detects the activation state of Akt, a direct downstream target of the PI3K pathway.[16][17]

-

Cell Treatment: Isolate neutrophils and starve them in serum-free media if necessary. Pre-treat cells with this compound or vehicle for 10-15 minutes at 37°C.[16][17]

-

Stimulation: Add the stimulus (e.g., fMLP, TNFα) for a short period (e.g., 2-10 minutes).[17]

-

Lysis: Immediately terminate the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the blot with an antibody for total Akt or a loading control (e.g., β-actin) to normalize the data. Quantify band intensities using densitometry software.

Logical Relationships and Differential Effects

The action of this compound reveals that PI3Kδ is a critical node for certain neutrophil functions but is dispensable for others. This differential requirement is crucial for understanding neutrophil biology and for predicting the therapeutic effects and potential side effects of PI3Kδ inhibitors.

Conclusion and Future Directions

This compound is a selective and powerful tool that has been pivotal in establishing the role of PI3Kδ as a key regulator of neutrophil inflammatory responses. By inhibiting the PI3Kδ/Akt signaling axis, this compound effectively blocks critical functions such as chemotaxis, degranulation, and respiratory burst in response to soluble inflammatory mediators. The stimulus-specific and function-specific nature of PI3Kδ dependence, elucidated through the use of this inhibitor, underscores the nuanced signaling networks within neutrophils. This detailed understanding of the mechanism of action of this compound not only provides a solid foundation for basic research into neutrophil biology but also supports the continued development of PI3Kδ inhibitors as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

References

- 1. Selective role of PI3K delta in neutrophil inflammatory responses. | Semantic Scholar [semanticscholar.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective role of PI3K delta in neutrophil inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. chembk.com [chembk.com]

- 7. Mechanisms and implications of phosphoinositide 3-kinase delta in promoting neutrophil trafficking into inflamed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. PI3K inhibitors LY294002 and IC87114 reduce inflammation in carrageenan-induced paw oedema and down-regulate inflammatory gene expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]

- 13. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. A Set of Screening Techniques for a Quick Overview of the Neutrophil Function [jove.com]

- 16. Non-canonical PI3K-Cdc42-Pak-Mek-Erk Signaling Promotes Immune-Complex-Induced Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of IC-87114, a PI3K Delta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of IC-87114, a potent and well-characterized inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, pharmacology, and cell signaling, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts to facilitate a thorough understanding of this compound's specificity.

Introduction to this compound and PI3K Delta

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are further divided into four isoforms: alpha (α), beta (β), gamma (γ), and delta (δ). While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders, as well as certain hematological malignancies.

This compound was one of the first isoform-selective PI3K inhibitors to be developed, exhibiting remarkable selectivity for the p110δ catalytic subunit.[1] Its discovery was a pivotal moment in the field, demonstrating that isoform-specific inhibition of PI3K was achievable and paving the way for the development of a new generation of targeted therapies. This guide delves into the specific inhibitory profile of this compound, providing the quantitative data and experimental context necessary for its effective use in research and development.

Quantitative Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been extensively profiled against the Class I PI3K isoforms and a broader panel of protein kinases. The following tables summarize the quantitative data on its inhibitory potency and selectivity.

Potency against Class I PI3K Isoforms

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data presented below, collated from multiple independent studies, demonstrates the high potency of this compound against PI3Kδ and its significantly lower activity against the other Class I isoforms.

| Target Isoform | IC50 (µM) | Fold Selectivity vs. PI3Kδ |

| PI3Kδ (p110δ) | 0.5 [1][2][3] | - |

| PI3Kγ (p110γ) | 29[1][3] | 58-fold[1][2][3] |

| PI3Kβ (p110β) | 75[3][4] | >100-fold[1][2][3] |

| PI3Kα (p110α) | >100[3][4] | >100-fold[1][2][3] |

Table 1: IC50 values of this compound against Class I PI3K isoforms in cell-free assays. The fold selectivity is calculated relative to the IC50 for PI3Kδ.

Another study reported the following IC50 values: p110δ (0.13 µM), p110α (200 µM), p110β (16 µM), and p110γ (61 µM).[1][5]

Selectivity Against a Broader Kinase Panel

To ensure that the biological effects of this compound are primarily due to the inhibition of PI3Kδ, its activity has been assessed against other protein kinases. The following table indicates a lack of significant inhibition against a selection of other kinases at a concentration of 10 µM.

| Kinase Target | Inhibition at 10 µM |

| p38MAPK | Not Inhibited[4] |

| CHK1 | Not Inhibited[4] |

| cSrc | Not Inhibited[4] |

| PKBα (Akt1) | Not Inhibited[4] |

| CK1 | Not Inhibited[4] |

| PKCα | Not Inhibited[4] |

| PKCβII | Not Inhibited[4] |

Table 2: Broader kinase selectivity profile of this compound.

Experimental Protocols

A clear understanding of the experimental methodologies used to generate the selectivity data is crucial for interpreting the results and for designing further studies. This section provides detailed protocols for the key assays cited in this guide.

In Vitro PI3K Kinase Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a test compound.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

Phosphatidylinositol-(4,5)-bisphosphate (PIP2)

-

Phosphatidylserine (PS)

-

HEPES-KOH buffer (20 mM, pH 7.4)

-

NaCl (50 mM)

-

EDTA (5 mM)

-

ATP (200 µM)

-

[γ-³²P]ATP (1 µCi)

-

MgCl₂ (5 mM)

-

Horse IgG (50 µg/mL)

-

This compound (or other test inhibitor)

-

Quenching solution (e.g., 1 M HCl)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure: [1]

-

Liposome Preparation:

-

Prepare a mixture of PIP2 and PS (1:2 molar ratio).

-

Vacuum-dry the lipid mixture.

-

Resuspend the lipids in 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, and 5 mM EDTA to a final PIP2 concentration of 1 mM.

-

Subject the lipid suspension to brief sonication, followed by 5 freeze-thaw cycles and 20 extrusion cycles to form liposomes.

-

-

Kinase Reaction:

-

Set up the reaction in a total volume of 60 µL in 20 mM HEPES, pH 7.4 buffer.

-

Add 1 nM of the respective PI3K isoform.

-

Add the prepared liposomes to a final PIP2 concentration of 1 µM.

-

Add 200 µM ATP, 1 µCi [γ-³²P]ATP, and 5 mM MgCl₂.

-

Include 50 µg/mL horse IgG as a carrier protein.

-

Add this compound at various concentrations (or vehicle control).

-

Incubate the reaction for 10 minutes at room temperature.

-

-

Quenching and Product Separation:

-

Stop the reaction by adding 140 µL of 1 M HCl.

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

-

-

Detection and Analysis:

-

Dry the TLC plate and expose it to a phosphorimager screen or perform scintillation counting to quantify the amount of radiolabeled PIP3 produced.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

-

Cellular Phospho-Akt (Ser473) Western Blot Assay

This cell-based assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

-

Cell line of interest (e.g., human neutrophils, bone marrow mononuclear cells)[1]

-

Cell culture medium and supplements

-

Agonist for PI3K pathway activation (e.g., fMLP, Flt-3 ligand, SCF, IL-3)[1]

-

This compound (or other test inhibitor)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cell line to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 5-30 minutes) to activate the PI3K pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

Plot the normalized phospho-Akt levels against the inhibitor concentration to determine the cellular IC50 value.

-

Visualizing Key Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language and adhere to the specified formatting requirements.

PI3K Signaling Pathway and Inhibition by this compound

Caption: PI3K delta signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro radiometric PI3K kinase assay.

Experimental Workflow for Cellular Phospho-Akt Assay

References

The Role of IC-87114 in Lymphocyte Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC-87114 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Predominantly expressed in hematopoietic cells, PI3Kδ is a critical regulator of lymphocyte development, activation, and function. This technical guide provides an in-depth analysis of the function of this compound in lymphocytes, summarizing its mechanism of action, effects on various lymphocyte subsets, and its utility as a research tool and potential therapeutic agent. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of PI3Kδ.[3] By binding to the ATP-binding pocket of the p110δ catalytic subunit, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a crucial second messenger that recruits and activates downstream signaling proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[4][5] The inhibition of this pathway by this compound modulates a wide array of cellular processes in lymphocytes.

Selectivity Profile

This compound exhibits remarkable selectivity for the PI3Kδ isoform over other class I PI3K isoforms (α, β, and γ), making it a valuable tool for dissecting the specific roles of PI3Kδ in cellular signaling.[1][2]

| Target | IC50 (Cell-Free Assay) | Selectivity vs. PI3Kδ |

| PI3Kδ | 0.5 µM | - |

| PI3Kγ | 29 µM | 58-fold |

| PI3Kβ | 75 µM | >100-fold |

| PI3Kα | >100 µM | >100-fold |

| Table 1: In vitro selectivity of this compound for Class I PI3K isoforms.[1][2] |

Downstream Signaling Pathway

The primary consequence of PI3Kδ inhibition by this compound in lymphocytes is the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway is central to cell growth, proliferation, survival, and metabolism.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Effects of this compound on Lymphocyte Subsets

B Lymphocytes

PI3Kδ is a critical signaling node downstream of the B-cell receptor (BCR). Consequently, this compound significantly impacts B-cell function.

-

Signaling: Treatment of B cells with this compound severely impairs signaling downstream of the BCR, leading to a complete inability to proliferate following BCR crosslinking.[6]

-

Proliferation and Antibody Production: this compound suppresses proliferation and antibody production by B-1 and marginal zone (MZ) B cells.[6] In human tonsillar B cells stimulated with IL-4 and anti-CD40, this compound significantly decreases proliferation, particularly affecting cells that have undergone four or more divisions.[7]

-

Class Switch Recombination (CSR): In human B cells, this compound reduces the number of IgE-switched cells and the amount of secreted IgE, while the effect on IgG1 is less pronounced.[7] This suggests that PI3Kδ signaling is required for the production of human IgE.[7] Interestingly, in murine models, inhibition of p110δ can lead to increased IgE production.[8]

T Lymphocytes

This compound modulates T-cell activation, proliferation, and differentiation.

-

Activation and Proliferation: In anti-CD3-stimulated mouse CD4+ T cells, this compound inhibits proliferation.[1] It demonstrates greater potency in effector/memory (CD62L-) T cells compared to naive (CD62L+) T cells.[1]

-

Cytokine Production: this compound potently inhibits the production of IFN-γ in both naive and effector/memory CD4+ T cells.[1] It also reduces the plasma levels of IL-2, IL-4, IL-17, IFN-γ, and TNF-α in vivo in mice stimulated with anti-CD3 or ConA.[1]

-

Differentiation and Fate: PI3K signaling is instrumental in promoting the inflammatory activity of T cells.[9] Inhibition of PI3Kδ with this compound can impair CD8+ T-cell responses to infections.[9] However, ex vivo treatment of CD8+ T cells with this compound prior to adoptive transfer has been shown to delay terminal differentiation and enhance their therapeutic activity in tumor-bearing mice.[9]

| Cell Type/Condition | Endpoint | IC50 |

| Mouse Naive (CD62L+) CD4+ T cells (anti-CD3 stimulated) | Proliferation | 1.2 µM |

| Mouse Effector/Memory (CD62L-) CD4+ T cells (anti-CD3 stimulated) | Proliferation | 40 nM |

| Mouse Naive (CD62L+) CD4+ T cells (anti-CD3 stimulated) | IFN-γ Production | 120 nM |

| Mouse Effector/Memory (CD62L-) CD4+ T cells (anti-CD3 stimulated) | IFN-γ Production | 1 nM |

| Table 2: In vitro effects of this compound on murine T-cell proliferation and cytokine production.[1] |

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of murine CD4+ T cells.

Caption: Workflow for a T-cell proliferation assay.

Methodology:

-

Cell Isolation: Isolate splenocytes from mice. Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Further separate into naive (CD62L+) and effector/memory (CD62L-) populations if desired.

-

Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation and Treatment: Plate the cells in 96-well flat-bottom plates pre-coated with an anti-CD3 antibody (e.g., 10 µg/mL). Add this compound at various concentrations (e.g., from 1 nM to 10 µM).

-

Proliferation Measurement: After 48-72 hours of incubation at 37°C and 5% CO2, add 1 µCi of [3H]-thymidine to each well. Incubate for an additional 6-18 hours.

-

Data Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

In Vitro B-Cell Class Switch Recombination Assay

This protocol outlines a method to evaluate the impact of this compound on human B-cell class switching to IgE.

Caption: Workflow for a B-cell class switch recombination assay.

Methodology:

-

Cell Isolation: Obtain human tonsillar tissue and isolate B lymphocytes using Ficoll-Paque density gradient centrifugation followed by negative selection with a B-cell isolation kit.

-

Cell Culture: Culture the purified B cells in complete RPMI-1640 medium.

-

Stimulation and Treatment: Stimulate the B cells with recombinant human IL-4 (e.g., 20 ng/mL) and an anti-human CD40 antibody (e.g., 1 µg/mL) to induce class switching. Concurrently, treat the cells with different concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM).

-

Incubation: Culture the cells for 7-9 days at 37°C and 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD19, IgE, and IgG1. Analyze the percentage of IgE+ and IgG1+ B cells using a flow cytometer.

-

ELISA: Collect the culture supernatants and measure the concentration of secreted IgE and IgG1 using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Effects of this compound

In animal models, this compound has demonstrated significant anti-inflammatory and immunomodulatory effects.

-

Allergic Inflammation: In a murine model of allergic response, administration of this compound (15-60 mg/kg) inhibited the inflammatory response in the skin.[1] It also reduced the influx of inflammatory cells, including lymphocytes, into the lungs in an ovalbumin-induced asthma model.[5][10]

-

Hypersensitivity: In mice with anti-CD3 or ConA-induced hypersensitivity, this compound (30 mg/kg) reduced the hypersensitivity responses and decreased the plasma levels of pro-inflammatory cytokines.[1]

-

Autoimmunity: this compound has shown efficacy in reducing the infiltration of inflammatory cells into pancreatic islets in a model of autoimmune diabetes, thereby delaying the onset of hyperglycemia.[11]

Conclusion

This compound is a powerful and selective inhibitor of PI3Kδ that has been instrumental in elucidating the role of this kinase in lymphocyte biology. Its ability to potently and selectively block PI3Kδ signaling makes it an invaluable tool for in vitro and in vivo studies of lymphocyte activation, proliferation, differentiation, and trafficking. The profound effects of this compound on lymphocyte function underscore the potential of targeting PI3Kδ for the treatment of various inflammatory, autoimmune, and allergic diseases, as well as certain hematological malignancies. Further research and clinical investigation into PI3Kδ inhibitors are ongoing.[12][13][14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cellagentech.com [cellagentech.com]

- 4. apexbt.com [apexbt.com]

- 5. chembk.com [chembk.com]

- 6. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K p110δ activity reduces IgE production in IL‐4 and anti‐CD40 stimulated human B cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3Ks IN LYMPHOCYTE SIGNALING AND DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of T lymphocyte fate decisions by PI3K... | F1000Research [f1000research.com]

- 10. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Specificity: A Technical History of IC-87114 and the Dawn of PI3Kδ Inhibition

A pivotal breakthrough in cellular signaling and drug discovery, the identification and characterization of IC-87114 marked the inception of isoform-specific phosphoinositide 3-kinase (PI3K) inhibitors. This potent and selective inhibitor of the p110δ catalytic subunit laid the groundwork for a new class of therapeutics, culminating in the development and approval of its successor, idelalisib, for the treatment of certain B-cell malignancies. This in-depth guide provides a technical overview of the discovery, development, and mechanism of action of this compound, tracing its lineage to the clinically approved drug, idelalisib.

The Discovery of this compound: Targeting a Key Immune Regulator

The discovery of this compound originated from research at ICOS Corporation, focusing on the distinct roles of different PI3K isoforms. The PI3K family of enzymes are crucial players in intracellular signaling, governing a multitude of cellular processes. The class I PI3Ks, comprising α, β, γ, and δ isoforms, were identified as key therapeutic targets, particularly in cancer and inflammatory diseases. The p110δ isoform, primarily expressed in hematopoietic cells, emerged as a compelling target for modulating immune responses.

This compound was identified as the first highly selective inhibitor of PI3Kδ.[1] Its discovery was a landmark achievement, demonstrating that isoform-specific inhibition was attainable, thereby minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action and Preclinical Characterization

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the p110δ subunit of PI3K. This selective inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling pathways, most notably the Akt pathway.

Signaling Pathway of PI3Kδ Inhibition by this compound

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Preclinical studies extensively characterized the selectivity and potency of this compound. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| PI3K Isoform | IC50 (μM) | Fold Selectivity vs. PI3Kδ |

| PI3Kδ | 0.5 | 1 |

| PI3Kγ | 29 | 58 |

| PI3Kβ | 75 | >100 |

| PI3Kα | >100 | >100 |

| Data compiled from multiple sources.[2][3] |

Table 2: Summary of Preclinical In Vitro and In Vivo Effects of this compound

| Model System | Key Findings | Reference |

| In Vitro | ||

| Human Neutrophils | Inhibited fMLP-stimulated PIP3 production and chemotaxis. | [2] |

| Human AML Blast Cells | Inhibited constitutive and Flt-3-stimulated Akt phosphorylation and cell proliferation. | [2] |

| Murine and Human T cells | Inhibited proliferation and IFN-γ production. | [2] |

| In Vivo | ||

| Murine Allergic Response Model | Inhibited allergic responses in the skin. | [2] |

| Murine Hypersensitivity Model | Reduced hypersensitivity responses and decreased plasma cytokine levels. | [2] |

| Carrageenan-induced Paw Edema | Reduced inflammatory edema and down-regulated inflammatory gene expression. | [4] |

The Evolution to a Clinical Candidate: The Idelalisib Story

While this compound was a powerful research tool, its properties were further optimized to create a clinical drug candidate. This lead optimization effort resulted in the development of idelalisib (formerly CAL-101 or GS-1101), a close analog of this compound with improved potency and metabolic stability.[2] Idelalisib belongs to the same chemical class as this compound and shares its mechanism of action, binding to the ATP-binding pocket of PI3Kδ.[2]

Drug Development Workflow from this compound to Idelalisib

Caption: The development path from the lead compound this compound to the approved drug idelalisib.

Idelalisib demonstrated potent preclinical activity in various B-cell malignancies.[3] These promising preclinical results provided a strong rationale for its clinical development.

Clinical Development and Approval of Idelalisib

Idelalisib entered clinical trials and showed significant efficacy in patients with relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[5] Its success in these trials led to its approval by the U.S. Food and Drug Administration (FDA) in 2014, marking the first-in-class approval for a PI3Kδ inhibitor.[5][6]

Table 3: Key Clinical Trials Leading to Idelalisib Approval

| Trial Identifier | Phase | Indication | Key Outcomes |

| Study 116 | III | Relapsed CLL (in combination with rituximab) | Significantly improved progression-free survival, overall response rate, and overall survival compared to rituximab alone. |

| Study 101-09 | II | Relapsed Indolent Non-Hodgkin Lymphoma | Demonstrated a high overall response rate with durable responses. |

| This is a summary of key trial outcomes and not an exhaustive list. |

Experimental Protocols

PI3K Enzyme Assay (General Protocol)

A common method to determine the IC50 of PI3K inhibitors is a kinase assay. A generalized protocol is as follows:

-

Reagent Preparation:

-

Recombinant PI3K isoforms (α, β, γ, δ) are purified.

-

A lipid substrate, typically phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in the form of micelles or liposomes.

-

ATP, radiolabeled with ³²P or ³³P ([γ-³²P]ATP or [γ-³³P]ATP), is used as the phosphate donor.

-

The test compound (e.g., this compound) is serially diluted to various concentrations.

-

-

Kinase Reaction:

-

The PI3K enzyme, lipid substrate, and test compound are incubated together in a reaction buffer (typically containing MgCl₂ and HEPES).

-

The kinase reaction is initiated by the addition of [γ-³²P/³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature).

-

-

Reaction Quenching and Product Separation:

-

The reaction is stopped by the addition of a quenching solution (e.g., a strong acid like perchloric acid).

-

The phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is separated from the unreacted ATP. This can be achieved through various methods, such as thin-layer chromatography (TLC) or binding to a capture membrane.

-

-

Detection and Data Analysis:

-

The amount of radiolabeled PIP3 is quantified using a scintillation counter or phosphorimager.

-

The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

Conclusion

The discovery of this compound was a seminal event in the field of kinase inhibitor drug discovery. It not only provided a valuable tool for dissecting the role of PI3Kδ in immune cell function but also served as the crucial starting point for the development of idelalisib, a clinically impactful therapeutic for patients with B-cell malignancies. The story of this compound and its progeny exemplifies the power of targeted drug discovery and the importance of understanding the specific roles of enzyme isoforms in disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Idelalisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Idelalisib - Wikipedia [en.wikipedia.org]

The Role of p110δ Inhibition by IC-87114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform, also known as p110δ.[1][2] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. While the p110α and p110β isoforms are ubiquitously expressed, the expression of p110γ and p110δ is predominantly restricted to leukocytes, making them attractive therapeutic targets for a range of inflammatory, autoimmune, and hematological malignancies.[3][4] this compound was one of the first isoform-selective PI3K inhibitors to be developed, demonstrating the feasibility of targeting specific PI3K isoforms to achieve therapeutic benefit with potentially fewer side effects than pan-PI3K inhibitors.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed protocols for its use in preclinical research.

Mechanism of Action and Selectivity

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110δ catalytic subunit.[5] This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.

The selectivity of this compound for p110δ is a key feature that has driven its use as a research tool and a lead compound for the development of clinically approved p110δ inhibitors. Crystallographic studies have revealed that the selectivity of this compound is achieved by exploiting unique conformational flexibility and sequence variations within the active site of p110δ compared to other class I PI3K isoforms.[5] Specifically, this compound induces the formation of a "specificity pocket" within the ATP-binding site of p110δ that is not present in other isoforms.[5]

Quantitative Data: In Vitro and Cellular Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against PI3K isoforms and its effects on various cellular functions.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| PI3K Isoform | IC50 (μM) | Selectivity vs. p110δ | Reference |

| p110δ | 0.13 - 0.5 | - | [1][2] |

| p110α | >100 - 200 | >200-fold | [1][2] |

| p110β | 16 - 75 | >32-fold | [1][2] |

| p110γ | 29 - 61 | 58-fold | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Type/Process | Assay | IC50/Effective Concentration | Reference |

| Human Neutrophils | fMLP-stimulated PIP3 biosynthesis | Potent inhibition at 5 µM | [1] |

| Human Neutrophils | Chemotaxis | Potent inhibition at 5 µM | [1] |

| Human Acute Myeloid Leukemia (AML) cells | Akt phosphorylation | Inhibition at 10 µM | [1] |

| Human AML cells | Cell proliferation | Inhibition at 10 µM | [1] |

| Mouse Naive CD4+ T cells (CD62L+) | Proliferation | 1.2 µM | [1] |

| Mouse Effector/Memory CD4+ T cells (CD62L-) | Proliferation | 40 nM | [1] |

| Mouse Naive CD4+ T cells (CD62L+) | IFN-γ production | 120 nM | [1] |

| Mouse Effector/Memory CD4+ T cells (CD62L-) | IFN-γ production | 1 nM | [1] |

| Human HL-60 cells | Antiproliferative activity | 1 µM | [2] |

| Human B cells (IL-4 + anti-CD40 stimulated) | IgE production | Significant reduction at 0.5 - 2 µM | [6] |

Signaling Pathways Modulated by this compound

The primary consequence of p110δ inhibition by this compound is the blockade of the PI3K/Akt signaling pathway. This has wide-ranging effects on downstream cellular processes.

PI3K/Akt Signaling Pathway

Upon activation by various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and chemokine receptors, p110δ is recruited to the plasma membrane where it generates PIP3. PIP3 acts as a docking site for proteins with PH domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a plethora of downstream substrates, leading to the regulation of cell survival, proliferation, and metabolism. This compound blocks the initial step of this cascade, preventing the activation of Akt and its downstream effectors.

Regulation of Immune Cell Function

Given the predominant expression of p110δ in leukocytes, this compound profoundly impacts immune cell function.

-

B Lymphocytes: p110δ is critical for B-cell development, survival, and activation.[4] this compound has been shown to inhibit B-cell receptor (BCR) signaling, proliferation, and the production of antibodies, including IgE.[4][6] It also affects B-cell trafficking by inhibiting responses to chemokines.[4]

-

T Lymphocytes: In T cells, p110δ signaling is important for T-cell receptor (TCR) activation, proliferation, and cytokine production.[7] this compound can suppress the proliferation and cytokine release from both naive and effector/memory T cells.[1] Notably, regulatory T cell (Treg) function is also dependent on p110δ, and its inhibition can break immune tolerance in cancer models.[8]

-

Neutrophils: this compound inhibits neutrophil chemotaxis, adhesion, and the production of reactive oxygen species (ROS) in response to inflammatory stimuli.[1]

-

Macrophages: In macrophages, this compound can down-regulate the expression of inflammatory genes such as IL-6, MCP-1, and TNFα.[9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro PI3K Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

Materials:

-

Recombinant PI3K isoforms (p110α, β, γ, δ)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP (including [γ-³²P]ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

Stop solution (e.g., 1 M K₂PO₄, 30 mM EDTA)

-

PVDF filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, recombinant PI3K enzyme, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the PIP2 substrate.

-

Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a PVDF filter plate to capture the phosphorylated PIP3.

-

Wash the filter plate multiple times with a wash buffer (e.g., 1 M K₂PO₄) to remove unincorporated [γ-³²P]ATP.

-

Allow the filter plate to dry completely.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for Akt Phosphorylation

This method is used to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway in cells.

Materials:

-

Cell line of interest (e.g., immune cells, cancer cells)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Stimulant (e.g., growth factor, antigen, chemokine), if required

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

If studying stimulated Akt phosphorylation, add the appropriate stimulant for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to normalize the data.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Proliferation detection reagent (e.g., [³H]-thymidine, MTT, or CellTiter-Glo®)

Procedure ([³H]-thymidine incorporation):

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO.

-

Incubate for a desired period (e.g., 24-72 hours).

-

Pulse the cells with [³H]-thymidine for the final few hours of incubation (e.g., 4-18 hours).

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

Neutrophil Chemotaxis Assay

This assay evaluates the effect of this compound on the directed migration of neutrophils.

Materials:

-

Human neutrophils isolated from fresh blood

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Chemoattractant (e.g., fMLP, IL-8)

-

This compound dissolved in DMSO

-

Transwell inserts with a small pore size (e.g., 3-5 µm)

-

24-well plates

-

Detection reagent (e.g., Calcein-AM for fluorescent labeling)

-

Fluorescence plate reader

Procedure:

-

Isolate human neutrophils from peripheral blood.

-

Resuspend the neutrophils in chemotaxis buffer.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Pre-incubate the neutrophils with this compound or DMSO.

-

Add the pre-treated neutrophil suspension to the Transwell insert (upper chamber).

-

Place the insert into the well containing the chemoattractant.

-

Incubate the plate at 37°C in a CO₂ incubator for a defined time (e.g., 1-2 hours) to allow for migration.

-

Remove the insert and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like Calcein-AM and reading the fluorescence).

-

Calculate the percent inhibition of chemotaxis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Specific assays for cytokine production by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. sketchviz.com [sketchviz.com]

- 5. Inhibition of PI3K p110δ activity reduces IgE production in IL‐4 and anti‐CD40 stimulated human B cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. youtube.com [youtube.com]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Selective PI3Kδ Inhibitor IC-87114: A Technical Guide to its Effects on Downstream Akt Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, IC-87114, and its well-documented impact on the downstream Akt signaling pathway. This document consolidates key findings, presents quantitative data for comparative analysis, and offers detailed experimental methodologies for researchers seeking to utilize this compound in their studies.

Introduction to this compound

This compound, chemically known as 2-[(6-amino-9H-purin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone, is a potent and highly selective, cell-permeable inhibitor of the p110δ catalytic subunit of Class I PI3K.[1] Its selectivity makes it a valuable tool for dissecting the specific roles of PI3Kδ in various cellular processes, particularly in immune cells where this isoform is highly expressed. The PI3K/Akt pathway is a critical intracellular signaling cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory disorders.[2][4] this compound's ability to specifically target PI3Kδ allows for the precise investigation of this isoform's contribution to both normal physiology and pathophysiology.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane. The localization of Akt to the membrane is a prerequisite for its activation through phosphorylation by upstream kinases such as PDK1. By blocking the production of PIP3, this compound effectively prevents the activation of Akt and its downstream signaling cascade.

Quantitative Data on this compound Activity

The selectivity and potency of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and the effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound Against Class I PI3K Isoforms

| PI3K Isoform | IC50 (μM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 0.5 [1][5][6][7] | - |

| PI3Kγ | 29[1][5][6] | 58-fold[5][6][7] |

| PI3Kβ | 75[1][6] | >100-fold[5][6][7] |

| PI3Kα | >100[6] | >100-fold[5][6][7] |

Table 2: Cellular Effects of this compound

| Cell Type | Stimulus | Measured Effect | This compound Concentration | Outcome |

| Human Neutrophils | fMLP | PIP3 Biosynthesis & Chemotaxis | 5 µM[5] | Potent inhibition[5] |

| Human Acute Myeloid Leukemia (AML) Blast Cells | Constitutive & Flt-3 | Akt Phosphorylation & Cell Proliferation | 10 µM[5] | Inhibition[5] |

| Macrophages | - | Akt Phosphorylation | 10 µM[6] | Effective inactivation after 1 hour[6] |

| Macrophages | TNF-α | Akt Phosphorylation | 10 µM[6] | Effective inhibition after 24 hours[6] |

| Murine CD4+ T Cells (CD62L+) | anti-CD3 | Proliferation | 1.2 µM (IC50)[5] | Inhibition[5] |

| Murine CD4+ T Cells (CD62L-) | anti-CD3 | Proliferation | 40 nM (IC50)[5] | Inhibition[5] |

| Murine CD4+ T Cells (CD62L+) | anti-CD3 | IFN-γ Production | 120 nM (IC50)[5] | Inhibition[5] |

| Murine CD4+ T Cells (CD62L-) | anti-CD3 | IFN-γ Production | 1 nM (IC50)[5] | Inhibition[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound on Akt signaling.

In Vitro PI3K Kinase Assay

This assay is fundamental for determining the IC50 values of inhibitors against purified PI3K isoforms.

Materials:

-

Purified PI3K isoforms (p110α, β, δ, γ)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Phosphatidylserine

-

ATP and [γ-³²P]ATP

-

This compound

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

-

Quench solution (e.g., 1 M HCl)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

TLC plates

Procedure:

-

Liposome Preparation: Prepare liposomes containing PIP2 by drying a mixture of PIP2 and a carrier lipid (e.g., phosphatidylserine) under vacuum, followed by resuspension in buffer and sonication or extrusion.[5]

-

Reaction Setup: In a reaction tube, combine the reaction buffer, purified PI3K enzyme, PIP2-containing liposomes, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding a quench solution.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation: Separate the radiolabeled PIP3 from other lipids using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of ³²P-labeled PIP3 using a phosphorimager or scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Akt Phosphorylation

This is a standard technique to assess the activation state of Akt in cells following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total Akt to confirm equal protein loading.

In Vivo Effects of this compound

In animal models, this compound has demonstrated efficacy in attenuating inflammatory responses. For instance, in a carrageenan-induced paw edema model in mice, this compound reduced inflammation.[8] This effect is attributed to the downregulation of inflammatory gene expression in activated macrophages.[8] Furthermore, in a murine asthma model, this compound was shown to attenuate allergic airway inflammation and hyperresponsiveness.[1]

Conclusion

This compound is a powerful and selective research tool for investigating the physiological and pathological roles of PI3Kδ. Its specific inhibition of the PI3Kδ isoform and the consequent downstream suppression of Akt signaling have been robustly demonstrated across a variety of in vitro and in vivo systems. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies of PI3Kδ-mediated cellular pathways and their implications in disease. The high selectivity of this compound makes it an invaluable compound for elucidating the specific functions of PI3Kδ in the complex network of intracellular signaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PI3K inhibitors LY294002 and IC87114 reduce inflammation in carrageenan-induced paw oedema and down-regulate inflammatory gene expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of IC-87114 Selectivity: A Deep Dive into PI3Kδ Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a landmark molecule in the field of kinase inhibitors, being one of the first discovered isoform-selective inhibitors of phosphoinositide 3-kinase (PI3K). Its remarkable selectivity for the p110δ isoform (PI3Kδ) over other Class I PI3K isoforms (α, β, and γ) has paved the way for the development of targeted therapies for hematological malignancies and inflammatory diseases. This technical guide elucidates the structural and molecular underpinnings of this compound's selectivity, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways and mechanisms.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. The data, compiled from multiple cell-free kinase assays, consistently demonstrates a significant preference for PI3Kδ.

| PI3K Isoform | IC50 (µM) | Selectivity vs. PI3Kδ |

| PI3Kα (p110α) | >100[1][2] | >200-fold |

| PI3Kβ (p110β) | 75[1][2][3] | 150-fold |

| PI3Kγ (p110γ) | 29[1][2][3][4] | 58-fold[4][5] |

| PI3Kδ (p110δ) | 0.5 [1][2][3][4][5] | - |

The PI3K/Akt Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[6][7][8][9][10] Dysregulation of this pathway is a common feature in many cancers.[7] The following diagram illustrates the canonical PI3K/Akt signaling cascade.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Structural Basis for this compound Selectivity

The high selectivity of this compound for PI3Kδ is not due to interactions with the highly conserved ATP-binding pocket alone, but rather arises from its ability to exploit unique conformational flexibility and non-conserved residues in the p110δ catalytic subunit.[11][12]

Crystal structures of p110δ in complex with this compound reveal that the inhibitor induces the formation of a novel "specificity pocket" adjacent to the ATP-binding site.[11][12] This pocket is created by the movement of several key amino acid residues, including Trp760 and Met752. The quinazolinone core of this compound fits snugly into this induced pocket, an interaction that is not as favorable in other PI3K isoforms due to differences in their amino acid sequences and conformational plasticity.

The following diagram illustrates the binding mechanism of this compound and the induced formation of the specificity pocket in PI3Kδ.

Caption: Mechanism of this compound binding and selectivity for PI3Kδ.

Experimental Protocols

The determination of IC50 values for this compound and other PI3K inhibitors relies on robust in vitro kinase assays. Below is a generalized protocol for a cell-free lipid kinase assay, a common method in the field.

In Vitro PI3K Lipid Kinase Assay (Generalized Protocol)

Objective: To measure the enzymatic activity of a purified PI3K isoform and determine the inhibitory effect of a compound (e.g., this compound).

Materials:

-

Purified, recombinant PI3K isoforms (p110/p85 heterodimers)

-

Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes.

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds dissolved in DMSO

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol:water:ammonium hydroxide)

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the PI3K enzyme, and the test compound at various concentrations (or DMSO as a vehicle control).

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Start the kinase reaction by adding the lipid substrate and [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). The reaction time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 1N HCl) or a lipid extraction mixture (e.g., chloroform:methanol).

-

Lipid Extraction: Extract the radiolabeled lipid products from the aqueous phase using an organic solvent (e.g., chloroform).

-

Separation of Products: Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP or PIP3) from the unreacted substrate and ATP using an appropriate solvent system.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radioactivity in the product spot.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Alternative non-radioactive methods, such as fluorescence-based assays (e.g., TR-FRET), are also commonly employed for high-throughput screening.[13] These assays typically measure the depletion of ATP or the generation of ADP.

Conclusion

The selectivity of this compound for PI3Kδ is a result of its unique ability to induce a conformational change in the enzyme, creating a specific binding pocket that is not readily formed in other PI3K isoforms. This intricate mechanism, elucidated through a combination of biochemical assays and structural biology, has been instrumental in the rational design of next-generation PI3Kδ inhibitors with improved potency and selectivity. A thorough understanding of this structural basis is paramount for researchers and drug developers aiming to create novel therapeutics targeting the PI3K signaling pathway.

References

- 1. IC87114 (PI3-K delta inhibitor) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

IC-87114: A Technical Guide to the Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of IC-87114, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). It details the compound's chemical properties, mechanism of action, and its role within the PI3K/Akt signaling pathway. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its use in scientific research, and visual diagrams to elucidate its function and application in experimental workflows.

Chemical Properties and Identification

This compound is a cell-permeable quinazolinone-based compound, first identified as a selective inhibitor of the p110δ catalytic subunit of PI3K.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 371242-69-2 | [1][3][4] |

| Formal Name | 2-[(6-amino-9H-purin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | [1][5] |

| Molecular Formula | C₂₂H₁₉N₇O | [1][4][6] |

| Molecular Weight | 397.43 g/mol | [3][4] |

| Appearance | White powder solid | [4][7] |

| Solubility | Soluble in DMSO (>5 mg/mL) and DMF. | [1][4] |

| Storage | Store at -20°C for long-term stability. | [3][6] |

| SMILES | CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N | [3] |

| InChI Key | GNWHRHGTIBRNSM-UHFFFAOYSA-N | [1][4][6] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and ATP-competitive inhibitor of the PI3Kδ isoform.[6] The phosphoinositide 3-kinase (PI3K) family, particularly Class I, plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration.[8][9] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a key target in inflammation, autoimmune diseases, and hematological malignancies.[1][7]